2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one
CAS No.: 114554-51-7
Cat. No.: VC0400410
Molecular Formula: C10H8BrN3O2S
Molecular Weight: 314.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114554-51-7 |
|---|---|
| Molecular Formula | C10H8BrN3O2S |
| Molecular Weight | 314.16g/mol |
| IUPAC Name | 2-[(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C10H8BrN3O2S/c11-7-1-2-8(15)6(3-7)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16) |
| Standard InChI Key | BUPWPQSTALKSKT-UUILKARUSA-N |
| SMILES | C1C(=O)NC(=NN=CC2=C(C=CC(=C2)Br)O)S1 |
Introduction
Synthesis and Reaction Conditions
The synthesis of such compounds typically involves condensation reactions between hydrazines and carbonyl compounds. For example, the reaction might involve a hydrazine derivative reacting with a thiazolone precursor in a solvent like ethanol or dimethylformamide (DMF), under controlled temperature and pH conditions.
Potential Biological Activities
Compounds with hydrazone and thiazolone moieties have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of a brominated phenolic structure could enhance these activities by interacting with biological targets such as enzymes or receptors.
Research Findings and Applications
While specific research findings on 2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one are not available, similar compounds have shown promise in medicinal chemistry. For instance, hydrazone-based compounds have been explored for their potential in drug development due to their ability to interact with biological systems.
Data Tables
Given the lack of specific data on this compound, we can consider a general table for compounds with similar structures:
| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| Hydrazone Derivatives | Variable | Typically >300 | Antimicrobial, Anticancer |
| Thiazolone Derivatives | Variable | Typically >200 | Anti-inflammatory, Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume